7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine hydrochloride
Overview
Description
7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine hydrochloride is a heterocyclic compound with a benzodiazepine ring structure, possessing a methoxy group at the 7-position. It is a relatively new synthetic compound, first synthesized in the early 2000s, and has been the subject of a number of scientific studies since then.
Preparation Methods
Synthetic Routes and Reaction Conditions
A notable advancement in synthesizing 7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine hydrochloride, crucial for biologically active molecules like JTV-519 and S107, has been achieved. This process, starting from 4-methoxythiophenol, demonstrates a significant improvement over previous methods, achieving a 68% overall yield in just four steps through acyliminum cyclization. Another method involves the Pummerer Rearrangement with 7-(trifluoromethyl)dibenzo[b,e][1,4]-thiazepine-5(11H)-carboxaldehyde 10-oxide, leading to the formation of new thiazepine derivatives.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthetic routes mentioned above can be scaled up for industrial applications, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenating agents and nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions include various derivatives of the parent compound, such as 7-alkoxy-2H-1,4-benzothiazin-3(4H)-ones and triazolo[4,3-d]benzo[b][1,4]thiazine derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound exhibits notable antimicrobial activity, with derivatives showing antibacterial and antifungal properties comparable to standard drugs like ciprofloxacin and fluconazole.
Medicine: Research into its anticonvulsant properties has revealed significant activity in various compounds, with some showing lower neurotoxicity compared to reference drugs like carbamazepine.
Industry: Its versatility in chemical transformations makes it valuable for producing novel derivatives with potential medicinal applications.
Mechanism of Action
The mechanism by which 7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine hydrochloride exerts its effects involves interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit fungal growth. The anticonvulsant properties are linked to its interaction with neurotransmitter receptors and ion channels in the nervous system.
Comparison with Similar Compounds
Similar Compounds
- 7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine
- 7-Methoxy-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine hydrochloride
Uniqueness
Compared to similar compounds, 7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine hydrochloride stands out due to its higher yield in synthesis and its broad spectrum of biological activities. Its derivatives have shown promising results in antimicrobial and anticonvulsant studies, making it a compound of significant interest in scientific research.
Properties
IUPAC Name |
7-methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NOS.ClH/c1-12-9-2-3-10-8(6-9)7-11-4-5-13-10;/h2-3,6,11H,4-5,7H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZILRHMIPALDQKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SCCNC2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1956386-58-5 | |
Record name | 1,4-Benzothiazepine, 2,3,4,5-tetrahydro-7-methoxy-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1956386-58-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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